molecular formula C6H9ClN2O2 B3024450 3-(2-Chloroacetyl)-1-cyclopropylurea CAS No. 771499-64-0

3-(2-Chloroacetyl)-1-cyclopropylurea

Cat. No.: B3024450
CAS No.: 771499-64-0
M. Wt: 176.6 g/mol
InChI Key: XWUSXXUJONYTSB-UHFFFAOYSA-N
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Description

3-(2-Chloroacetyl)-1-cyclopropylurea is an organic compound that features a cyclopropyl group attached to a urea moiety, with a chloroacetyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroacetyl)-1-cyclopropylurea typically involves the reaction of cyclopropylamine with chloroacetyl chloride, followed by the addition of urea. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process can be summarized as follows:

    Cyclopropylamine Reaction: Cyclopropylamine is reacted with chloroacetyl chloride in the presence of a base, such as triethylamine, to form the intermediate 2-chloroacetyl-cyclopropylamine.

    Urea Addition: The intermediate is then reacted with urea under controlled temperature conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroacetyl)-1-cyclopropylurea undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of corresponding carboxylic acids and amines.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and catalytic hydrogenation are employed.

Major Products

    Substitution Reactions: Products include substituted ureas and amides.

    Hydrolysis: Products include carboxylic acids and amines.

    Oxidation and Reduction: Products vary depending on the specific conditions and reagents used.

Scientific Research Applications

3-(2-Chloroacetyl)-1-cyclopropylurea has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an antimicrobial or anticancer agent.

    Industrial Applications: It is explored for its use in the synthesis of other valuable compounds and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(2-Chloroacetyl)-1-cyclopropylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroacetylurea: Similar structure but lacks the cyclopropyl group.

    Cyclopropylurea: Similar structure but lacks the chloroacetyl group.

    N-(2-Chloroacetyl)-N’-cyclopropylurea: A closely related compound with slight structural differences.

Uniqueness

3-(2-Chloroacetyl)-1-cyclopropylurea is unique due to the presence of both the chloroacetyl and cyclopropyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-chloro-N-(cyclopropylcarbamoyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2O2/c7-3-5(10)9-6(11)8-4-1-2-4/h4H,1-3H2,(H2,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUSXXUJONYTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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